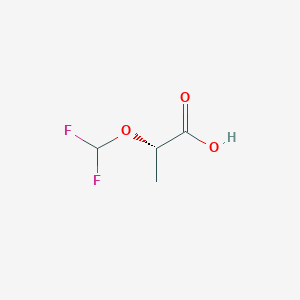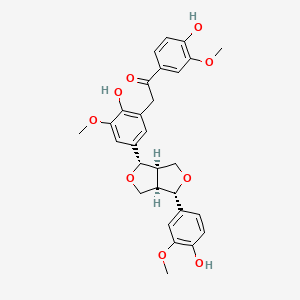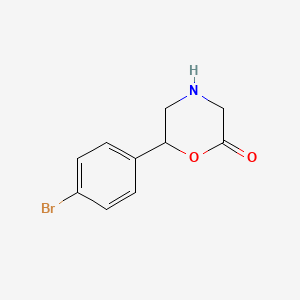
N-(3-amino-5,6,7,8-tetrahidroquinolin-6-il)carbamato de terc-butilo
Descripción general
Descripción
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is a useful research compound. Its molecular formula is C14H21N3O2 and its molecular weight is 263.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de objetivos multifuncionales
Este compuesto juega un papel fundamental en la síntesis de objetivos multifuncionales . Las funciones amino a menudo ocurren en este contexto, y los problemas relacionados con su protección se vuelven prominentes. Las aminas primarias son únicas porque pueden acomodar dos grupos de este tipo .
Protección dual de aminas y amidas
El compuesto se destaca por su papel en la protección dual de aminas y amidas . Este proceso implica el uso de uno o dos grupos Boc (grupos carbamato de terc-butilo), lo que da como resultado productos que han facilitado la escisión debido a la interacción mutua entre dos grupos protectores en el mismo nitrógeno .
Síntesis de anilinas N-Boc-protegidas
“N-(3-amino-5,6,7,8-tetrahidroquinolin-6-il)carbamato de terc-butilo” se ha utilizado en la síntesis catalizada por paladio de anilinas N-Boc-protegidas . Este proceso es crucial en el campo de la química orgánica, particularmente en la síntesis de moléculas complejas.
Síntesis de pirroles tetrasustituidos
Este compuesto se ha utilizado en la síntesis de pirroles tetrasustituidos, funcionalizados con grupos éster o cetona en la posición C-3 . Los pirroles son importantes en el campo de la química medicinal debido a su presencia en muchos productos naturales y farmacéuticos.
Análisis Bioquímico
Biochemical Properties
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as oxidoreductases and transferases. These interactions often involve the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate the catalytic process . Additionally, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and influencing the overall biochemical reaction.
Cellular Effects
The effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate on various types of cells and cellular processes are profound. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling pathways . This modulation can result in changes in gene expression, affecting the transcription of specific genes involved in cellular growth, differentiation, and apoptosis. Furthermore, the compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . These binding interactions can result in the inhibition or activation of the target biomolecule, leading to changes in its activity. For example, tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions, such as exposure to light or extreme pH . These degradation processes can lead to changes in the compound’s activity and its effects on cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, such as gene expression and metabolism, even after prolonged exposure.
Dosage Effects in Animal Models
The effects of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate vary with different dosages in animal models. At lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular processes without causing significant toxicity . At higher doses, the compound can exhibit toxic or adverse effects, such as cellular damage, oxidative stress, and disruption of normal cellular functions. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
Tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can further participate in biochemical reactions . These metabolic pathways can influence the compound’s activity and its effects on cellular processes. Additionally, the compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance.
Transport and Distribution
The transport and distribution of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. These transport and distribution processes are crucial for the compound’s activity and its effects on cellular function.
Subcellular Localization
The subcellular localization of tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins . This subcellular localization can influence the compound’s activity and its effects on cellular processes. For example, localization to the nucleus can enable the compound to interact with transcription factors and influence gene expression, while localization to the mitochondria can affect cellular metabolism and energy production.
Propiedades
IUPAC Name |
tert-butyl N-(3-amino-5,6,7,8-tetrahydroquinolin-6-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-11-4-5-12-9(7-11)6-10(15)8-16-12/h6,8,11H,4-5,7,15H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGDUXCCWWVPKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2=C(C1)C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128413 | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432678-99-3 | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432678-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-amino-5,6,7,8-tetrahydro-6-quinolinyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-(3-Fluoro-4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B1448122.png)







![5H,7H-furo[3,4-d]pyrimidin-2-amine](/img/structure/B1448134.png)


